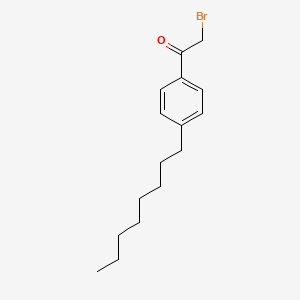
(5-ピリジン-3-イルチエン-2-イル)メチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは、ニコチンに構造的に関連するヒトシトクロムP450 2A6 (CYP2A6)の強力で選択的な阻害剤です
2. 製法
化合物38aの合成は、市販の出発物質から始まるいくつかの段階を含みます。合成経路には、通常、次の段階が含まれます。
チオフェン環の形成: チオフェン環は、適切な前駆体の環化を含む一連の反応によって合成されます。
ピリジン環の導入: ピリジン環は、チオフェン環とのカップリング反応によって導入されます。
メタンアミン基の形成:
これらの段階の反応条件は、通常、最終生成物の高収率と純度を確保するために、有機溶媒、触媒、および特定の温度と圧力の条件を使用します .
科学的研究の応用
Compound 38a has several scientific research applications, including:
Pharmacology: As a potent inhibitor of CYP2A6, compound 38a is used in studies related to drug metabolism and interactions.
Medicinal Chemistry: Compound 38a is studied for its potential therapeutic applications, particularly in the treatment of nicotine addiction and lung cancer.
Biology: In biological research, compound 38a is used to study the effects of CYP2A6 inhibition on cellular processes and pathways.
Industry: In the industrial sector, compound 38a is used in the development of new chemical processes and products.
作用機序
化合物38aの作用機序は、CYP2A6酵素の阻害を含みます。CYP2A6は、さまざまな内因性および外因性化合物の代謝に関与するシトクロムP450酵素ファミリーのメンバーです。化合物38aは、CYP2A6の活性部位に結合し、酵素が通常の反応を触媒することを妨げます。 この阻害は、ニコチンなど、CYP2A6に特異的な基質の代謝の減少につながります .
6. 類似の化合物との比較
化合物38aは、ニコチンや他のCYP2A6阻害剤と構造的に関連しています。いくつかの類似した化合物には以下が含まれます。
化合物38b: CYP2A6の別の阻害剤で、構造と作用機序が類似しています。
ニコチン: CYP2A6によって代謝される天然アルカロイド。化合物38aは、ニコチンの代謝を阻害するように設計されています。
クマリン: CYP2A6の基質であり、しばしば38aなどの化合物の阻害効果を評価する研究に使用されます。
化合物38aの独自性は、CYP2A6の強力で選択的な阻害にあるため、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
(5-Pyrid-3-ylthien-2-YL)methylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of (5-Pyrid-3-ylthien-2-YL)methylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism . This modulation can lead to changes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular function.
Molecular Mechanism
At the molecular level, (5-Pyrid-3-ylthien-2-YL)methylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme moiety, which can lead to either inhibition or activation of the enzyme’s activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Pyrid-3-ylthien-2-YL)methylamine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to (5-Pyrid-3-ylthien-2-YL)methylamine can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (5-Pyrid-3-ylthien-2-YL)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of (5-Pyrid-3-ylthien-2-YL)methylamine can cause significant changes in liver enzyme activity, indicating potential hepatotoxicity .
Metabolic Pathways
(5-Pyrid-3-ylthien-2-YL)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of (5-Pyrid-3-ylthien-2-YL)methylamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed that the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . This transport can affect the compound’s overall activity and function.
Subcellular Localization
The subcellular localization of (5-Pyrid-3-ylthien-2-YL)methylamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production .
準備方法
The synthesis of compound 38a involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction with the thiophene ring.
Formation of the methanamine group:
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
化合物38aは、次のようなさまざまな化学反応を起こします。
酸化: 化合物38aは、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および特定の温度と圧力の条件が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究への応用
化合物38aには、次のような科学研究への応用がいくつかあります。
類似化合物との比較
Compound 38a is structurally related to nicotine and other inhibitors of CYP2A6. Some similar compounds include:
Compound 38b: Another inhibitor of CYP2A6, with a similar structure and mechanism of action.
Nicotine: A natural alkaloid that is metabolized by CYP2A6. Compound 38a is designed to inhibit the metabolism of nicotine.
Coumarin: A substrate of CYP2A6, often used in studies to evaluate the inhibitory effects of compounds like 38a.
The uniqueness of compound 38a lies in its potent and selective inhibition of CYP2A6, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
(5-pyridin-3-ylthiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLIGYPHPBLDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458692 |
Source


|
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-47-3 |
Source


|
| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)




![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
